ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid
Overview
Description
ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid: is a diterpenoid compound that belongs to the kaurane family This compound is known for its complex structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid typically involves the oxidation of ent-kaurane derivatives. One common method includes the use of potassium permanganate (KMnO4) in an argon atmosphere with a phase transfer catalyst . This process ensures the selective oxidation of the kaurane skeleton, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an argon atmosphere.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. It is believed to interact with various cellular pathways, making it a candidate for drug development .
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways suggests it could be used in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to affect key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
- Kaurenoic acid
- Grandiflorenic acid
- Steviol
Comparison: Compared to similar compounds, ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid stands out due to its unique hydroxylation pattern at the 16beta and 17 positions. This structural feature contributes to its distinct biological activities and reactivity. While other kaurane derivatives like kaurenoic acid and steviol also exhibit significant biological properties, the specific hydroxylation in this compound provides unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
(1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)/t13-,14+,17-,18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJIZGQGHYROGD-RCUJSYDTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)[C@](C4)(CO)O)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254766 | |
Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55483-24-4 | |
Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55483-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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